N-(2-Bromo-5-chlorobenzyl)propan-2-amine
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Overview
Description
N-(2-Bromo-5-chlorobenzyl)propan-2-amine is an organic compound with the molecular formula C10H13BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chlorobenzyl)propan-2-amine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chlorobenzyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form secondary amines or primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.
Major Products
Substitution: Formation of substituted benzylamines, benzylthiols, or benzyl ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Scientific Research Applications
N-(2-Bromo-5-chlorobenzyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chlorobenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and chlorine substituents on the benzyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amine group can form hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-chlorobenzyl)propan-2-amine
- N-(2-Bromo-5-fluorobenzyl)propan-2-amine
- N-(2-Chloro-5-bromobenzyl)propan-2-amine
Uniqueness
N-(2-Bromo-5-chlorobenzyl)propan-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both halogen atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFEKFRUUOISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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